molecular formula C6H9NaO7 B10780584 Sodium L-Iduronate

Sodium L-Iduronate

Cat. No. B10780584
M. Wt: 216.12 g/mol
InChI Key: MSXHSNHNTORCAW-CGKGIFEOSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Glucoronic can be synthesized through the oxidation of glucose. The primary method involves the use of glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid. This reaction is typically carried out in the presence of oxygen, producing gluconic acid and hydrogen peroxide as by-products . The gluconic acid is then neutralized with sodium hydroxide to form Sodium Glucoronic.

Industrial Production Methods: Industrial production of Sodium Glucoronic often employs biocatalysis due to its high efficiency and environmental friendliness. This method involves the use of whole-cell biocatalysts or enzyme immobilization techniques to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium Glucoronic undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glucaric acid, gluconolactone, and various glucuronide conjugates .

Scientific Research Applications

Sodium Glucoronic has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium Glucoronic involves its ability to form glucuronide conjugates with various substancesThe resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body through urine or bile .

Comparison with Similar Compounds

properties

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3+,4+,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-CGKGIFEOSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.